![molecular formula C8H9NO5 B595696 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- CAS No. 144373-59-1](/img/structure/B595696.png)
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-
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Overview
Description
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- is an important compound in the field of organic chemistry. This compound is also known as spirocyclic lactam and has been used in various scientific research applications. The purpose of 5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- have been studied extensively. This compound has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- in lab experiments include its high potency and selectivity, as well as its low toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-. One of the most important directions is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential for the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis method of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- involves the reaction between 2,5-dioxopiperazine and (R)-4-phenyl-2-oxazolidinone. This reaction is carried out in the presence of a Lewis acid catalyst, such as trifluoromethanesulfonic acid. The yield of this reaction is around 50%.
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel- has been used in various scientific research applications. One of the most important applications is in the field of medicinal chemistry. This compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4?,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGLMFDAMROFT-YJEMDFIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@]2(CNC2=O)OC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
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